Bicyclo[3.1.1]heptane-1-carboxamide
Description
Structural Landscape of Bicyclo[3.1.1]heptane Systems in Chemical Research
The bicyclo[3.1.1]heptane (BCHep) scaffold is a bridged bicyclic hydrocarbon that has recently garnered attention as a three-dimensional, saturated isostere for meta-substituted benzene (B151609) rings. acs.orgresearchgate.netacs.orgacs.org The unique geometry of the bicyclo[3.1.1]heptane system, where the substituents at the bridgehead positions (C1 and C5) mimic the 1,3-disposition of substituents on a benzene ring, makes it a compelling motif in drug design. acs.orgresearchgate.net This structural mimicry allows for the replacement of flat, aromatic moieties with sp³-rich, non-planar structures, which can lead to improved physicochemical properties such as metabolic stability and aqueous solubility. acs.orgresearchgate.net
The synthesis of functionalized bicyclo[3.1.1]heptanes has been a subject of intensive research. A common strategy involves the ring-opening reactions of [3.1.1]propellane, a highly strained precursor that can be accessed on a multigram scale. acs.orgresearchgate.netacs.org This approach allows for the introduction of a wide variety of functional groups at the bridgehead positions. acs.orgresearchgate.net Photocatalytic methods, such as Minisci-like reactions, have also been developed to introduce heterocycles at the bridgehead position of the bicyclo[3.1.1]heptane core. acs.orgnih.gov These synthetic advancements have made a diverse range of bicyclo[3.1.1]heptane derivatives accessible for further investigation and application in medicinal chemistry. researchgate.netresearchgate.net
The significance of the bicyclo[3.1.1]heptane scaffold is underscored by its potential to act as a bioisostere, a concept central to modern drug discovery. Bioisosteric replacement of a meta-substituted arene with a bicyclo[3.1.1]heptane moiety can favorably alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgresearchgate.net For instance, the introduction of this scaffold has been shown to enhance metabolic stability in certain drug analogues. acs.orgresearchgate.net
| Property | meta-Substituted Benzene | 1,5-Disubstituted Bicyclo[3.1.1]heptane |
| Geometry | Planar | Three-Dimensional, Caged |
| Substituent Vector Angle | ~120° | ~119° acs.org |
| Hybridization | sp² | sp³ |
The Carboxamide Functional Group: Synthetic Utility and Structural Relevance in Complex Molecules
The carboxamide functional group (–C(=O)N–) is a cornerstone of organic and medicinal chemistry due to its remarkable stability and prevalence in biologically active molecules, including peptides and pharmaceuticals. rsc.orgorgsyn.org The intrinsic stability of the amide bond presents a synthetic challenge for its reduction, yet this very stability contributes to its utility as a robust structural element. rsc.org
The synthesis of carboxamides can be achieved through various methods, with the direct amidation of carboxylic acids and amines being a particularly atom-economical approach. orgsyn.org Catalysts such as boric acid have been employed to facilitate this transformation under milder conditions, expanding the scope and applicability of this reaction. orgsyn.org Other methods include the carbonylation of halides and the reaction of alcohols with carbamoyl (B1232498) chlorides, showcasing the versatility of synthetic routes to access amides. organic-chemistry.org
In the context of complex molecules, the carboxamide group serves as a key linker and a determinant of molecular conformation. Its ability to participate in hydrogen bonding plays a crucial role in molecular recognition and binding to biological targets. Furthermore, the carboxamide functional group can be a precursor for other important functional groups. For instance, reduction of amides can yield amines, while hydrolysis can regenerate the corresponding carboxylic acid, offering pathways for further molecular diversification. researchgate.net
The strategic placement of a carboxamide group on a molecular scaffold can significantly influence its biological activity and pharmacokinetic properties. The N-substituents on the carboxamide can be readily varied, allowing for the fine-tuning of properties such as lipophilicity and hydrogen-bonding capacity.
Overview of Scholarly Investigations into Bicyclo[3.1.1]heptane-1-carboxamide and Analogues
While direct and extensive research specifically targeting this compound is not widely documented in publicly available literature, its significance can be inferred from studies on related analogues and the foundational principles of medicinal chemistry. The combination of the bicyclo[3.1.1]heptane scaffold as a meta-arene bioisostere and the versatile carboxamide functional group suggests a high potential for this compound and its derivatives in drug discovery programs. acs.orgresearchgate.net
Scholarly investigations have focused on the synthesis of various functionalized bicyclo[3.1.1]heptanes. For example, methods have been developed for the preparation of heterocycle-substituted bicyclo[3.1.1]heptanes from the corresponding carboxylic acids via N-hydroxyphthalimide esters. acs.orgnih.gov This indicates a synthetic pathway where a bicyclo[3.1.1]heptane-1-carboxylic acid could be a key intermediate, which can then be converted to the primary carboxamide.
Furthermore, research into 3-azabicyclo[3.1.1]heptanes as potential bioisosteres for 3,5-disubstituted pyridines highlights the exploration of nitrogen-containing bicyclic scaffolds. nih.gov The synthesis of aminobicyclo[3.1.1]heptanes has also been reported, expanding the chemical space of functionalized bicyclic systems. nih.gov These studies on analogues provide a strong rationale for the synthesis and investigation of this compound. The primary amide functionality would offer a valuable handle for further chemical modification and for probing interactions with biological targets.
The potential utility of this compound and its derivatives lies in their ability to present a unique three-dimensional arrangement of functional groups, which could lead to novel and improved interactions with protein binding sites compared to their planar aromatic counterparts. Future research will likely focus on the synthesis of a library of these compounds and the evaluation of their physicochemical and biological properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
126332-31-8 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.198 |
IUPAC Name |
bicyclo[3.1.1]heptane-5-carboxamide |
InChI |
InChI=1S/C8H13NO/c9-7(10)8-3-1-2-6(4-8)5-8/h6H,1-5H2,(H2,9,10) |
InChI Key |
JKUYZNMPMJOCTE-UHFFFAOYSA-N |
SMILES |
C1CC2CC(C1)(C2)C(=O)N |
Synonyms |
Bicyclo[3.1.1]heptane-1-carboxamide (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Bicyclo 3.1.1 Heptane 1 Carboxamide
Retrosynthetic Disconnection Analysis for Bicyclo[3.1.1]heptane-1-carboxamide
A logical retrosynthetic analysis of this compound begins with the disconnection of the amide bond. This standard transformation reveals Bicyclo[3.1.1]heptane-1-carboxylic acid as the immediate precursor. This acid is a key intermediate, obtainable through the functionalization of the bicyclo[3.1.1]heptane (BCHep) core.
Further disconnection of the BCHep-1-carboxylic acid points to a bridgehead-functionalized bicyclo[3.1.1]heptane, such as an iodide or a pivalate (B1233124) ester derivative. ox.ac.ukspringernature.com These intermediates are accessible from the highly strained and reactive molecule, [3.1.1]propellane. ox.ac.ukacs.orgresearchgate.netnih.gov The synthesis of [3.1.1]propellane itself represents a significant synthetic challenge, often approached from acyclic precursors like ethyl 4-chlorobutanoate, which undergoes a series of reactions including cyclopropanation and rearrangement to build the strained bicyclic system. ox.ac.ukspringernature.comdomainex.co.uk
Alternative retrosynthetic pathways for the bicyclo[3.1.1]heptane core involve cycloaddition strategies. For instance, the scaffold can be disconnected into two components for a [2σ + 2σ] cycloaddition, such as a bicyclo[1.1.0]butane (BCB) and a cyclopropyl (B3062369) ketone. researchgate.netacs.org Another disconnection strategy involves a [3σ + 2σ] cycloaddition between a BCB and a cyclopropylamine (B47189). nih.govacs.org These approaches highlight the importance of strained ring systems as key building blocks in the synthesis of the target scaffold.
De Novo Synthesis Approaches to the this compound Core
The formation of the bicyclo[3.1.1]heptane skeleton is the cornerstone of synthesizing the target carboxamide. Various innovative methods have been developed for this purpose.
Multi-component reactions offer an efficient means to construct the complex bicyclo[3.1.1]heptane core from simpler starting materials in a single operation. A notable example is the [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropyl ketones. researchgate.netacs.org This method, catalyzed by a tetraalkoxydiboron compound and a pyridine (B92270) derivative, provides a modular and atom-economical route to highly substituted bicyclo[3.1.1]heptane derivatives. acs.org
Another powerful strategy is the photoinduced [3σ + 2σ] cycloaddition of BCBs with cyclopropylamines. nih.govacs.orgresearchgate.net This reaction proceeds under mild, photocatalytic conditions to furnish trisubstituted 4-aminobicyclo[3.1.1]heptanes, which are valuable precursors for further derivatization. nih.gov The reaction is initiated by a photoredox catalyst that enables the ring-opening of the cyclopropylamine and subsequent cycloaddition with the BCB. nih.gov
The table below summarizes key findings for these multi-component strategies.
Table 1: Multi-component Cyclization Strategies for Bicyclo[3.1.1]heptane Scaffolds| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |
|---|---|---|---|---|
| [2σ + 2σ] Radical Cycloaddition | Bicyclo[1.1.0]butanes, Cyclopropyl Ketones | B₂pin₂, 3-pentyl isonicotinate | Substituted Bicyclo[3.1.1]heptanes | researchgate.netacs.org |
| [3σ + 2σ] Photocycloaddition | Bicyclo[1.1.0]butanes, Cyclopropylamines | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆, Blue Light | 4-Aminobicyclo[3.1.1]heptanes | nih.govacs.org |
| Silver-enabled Cycloaddition | Bicyclobutanes, Isocyanides | Silver Catalyst | Polysubstituted 3-Azabicyclo[3.1.1]heptanes | researchgate.net |
The bicyclo[3.1.1]heptane framework can also be assembled through intramolecular cyclization, where a pre-functionalized substrate is induced to form the characteristic bridged structure. An efficient approach for the synthesis of 3-azabicyclo[3.1.1]heptane systems, which are structural analogs, involves the intramolecular cyclization of a 1,3-functionalized cyclobutane (B1203170) derivative. chemrxiv.org This key step, typically mediated by a base, forms the bicyclic imide from an amino-nitrile precursor on the cyclobutane ring. chemrxiv.org
Photochemical intramolecular cycloadditions have also been successfully employed. The UV irradiation of specific α,β,γ,δ-unsaturated esters leads to the formation of the bicyclo[3.1.1]heptane ring system through a [2+2] cycloaddition, producing 1,3-bridged cyclobutanes. nih.gov
Skeletal rearrangements provide another elegant route to the bicyclo[3.1.1]heptane core, often transforming a different, more accessible ring system into the desired scaffold. A mild acid-catalyzed rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols has been reported to produce 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes. acs.org
In a different approach, the core structure can be accessed via the cleavage of a more complex polycyclic system. For example, a tricyclo[3.2.1.0³˒⁶]octane scaffold can undergo selective C-C bond fragmentation to yield a functionalized bicyclo[3.1.1]heptane. nih.gov Treatment of a C7-carbonyl derivative of the tricycle with trimethylsilyl (B98337) iodide (TMSI) activates it for selective cleavage of the C1-C7 bond, which upon hydrolysis affords a bicyclo[3.1.1]heptanoic acid derivative. nih.gov
Furthermore, a photochemical ring expansion strategy allows for the conversion of bicyclo[1.1.1]pentan-1-amines into bicyclo[3.1.1]heptan-1-amines, effectively "upgrading" a smaller bicyclic system. chemrxiv.org
Functionalization and Derivatization Strategies for this compound
Once the bicyclo[3.1.1]heptane core is established, the introduction of the 1-carboxamide (B11826670) functionality is required. A highly effective strategy for creating bridgehead-functionalized bicyclo[3.1.1]heptanes involves the ring-opening of [3.1.1]propellane. ox.ac.ukresearchgate.netnih.gov This strained precursor can be synthesized on a multigram scale from ethyl 4-chlorobutanoate. ox.ac.ukspringernature.comnih.gov
The functionalization of [3.1.1]propellane can be achieved through photocatalyzed atom-transfer radical addition (ATRA) reactions. ox.ac.ukspringernature.comdomainex.co.uk Using an iridium photocatalyst and blue light, various alkyl iodides can be added across the central bond of the propellane to generate bridgehead-iodinated bicyclo[3.1.1]heptanes. ox.ac.ukdomainex.co.uk These iodo-derivatives are versatile intermediates that can be elaborated further. For instance, iron-catalyzed Kumada coupling with Grignard reagents can introduce aryl groups. ox.ac.ukspringernature.comdomainex.co.uk
To obtain the direct precursor for the target molecule, a pivalate-containing radical precursor can be added to [3.1.1]propellane. The resulting bicyclo[3.1.1]heptane-1-pivalate can then be hydrolyzed and oxidized to yield bicyclo[3.1.1]heptane-1-carboxylic acid. ox.ac.ukspringernature.com The final step is a standard amidation reaction (e.g., using a coupling agent like HATU or by converting the acid to an acyl chloride followed by reaction with ammonia) to form this compound.
Table 2: Functionalization of the Bicyclo[3.1.1]heptane Core
| Reaction | Precursor | Reagents/Conditions | Product | Ref. |
|---|---|---|---|---|
| Radical Ring-Opening/ Iodination | [3.1.1]Propellane | Alkyl Iodides, Ir(ppy)₃, Blue Light | Bridgehead-Iodo-Bicyclo[3.1.1]heptanes | ox.ac.ukdomainex.co.uk |
| Kumada Coupling | Bridgehead-Iodo-Bicyclo[3.1.1]heptane | Aryl Grignard Reagents, Fe Catalyst | Bridgehead-Aryl-Bicyclo[3.1.1]heptanes | ox.ac.ukspringernature.comdomainex.co.uk |
| Carboxylic Acid Synthesis | Bridgehead-Pivalate-Bicyclo[3.1.1]heptane | Hydrolysis/Oxidation | Bicyclo[3.1.1]heptane-1-carboxylic acid | ox.ac.ukspringernature.com |
| Amide Formation | Bicyclo[3.1.1]heptane-1-carboxylic acid | Amidation reagents (e.g., HATU, SOCl₂), Ammonia | This compound | - |
Transformations at the Carboxamide Moiety of this compound
The chemical literature provides limited specific examples of transformations involving the carboxamide moiety of this compound. However, a notable derivatization has been reported in the context of functionalizing 4-anilinyl bicyclo[3.1.1]heptane systems. nih.gov
In one study, a bicyclo[3.1.1]heptane carboxylic acid was converted into a Weinreb-type amide. nih.gov This transformation is significant as the resulting N-methoxy-N-methylamide serves as a versatile precursor for the synthesis of other carbonyl compounds, such as ketones and aldehydes, which are valuable for further molecular elaboration. The reaction proceeds from the corresponding carboxylic acid, which is first generated through hydrolysis of an ester precursor. The subsequent amidation to the Weinreb amide was achieved in high yield. nih.gov
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Anilinyl bicyclo[3.1.1]heptane-1-carboxylic acid | Amidation (specific reagents not detailed in abstract) | 4-Anilinyl bicyclo[3.1.1]heptane-1-(N-methoxy-N-methyl)carboxamide | 85% | nih.gov |
While general reactions of primary amides, such as the Hofmann rearrangement to form amines or dehydration to produce nitriles, are well-established in organic chemistry, their specific application to this compound is not extensively documented in the reviewed literature. masterorganicchemistry.com The unique steric and electronic properties of the bicyclo[3.1.1]heptane nucleus may influence the reactivity of the carboxamide group in ways that differ from simpler acyclic or aromatic systems.
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing environmentally benign and efficient chemical processes. While specific studies focusing solely on the green synthesis of this exact carboxamide are sparse, the broader research on the synthesis of the bicyclo[3.1.1]heptane scaffold highlights several sustainable approaches. These methods often focus on atom economy, the use of milder reaction conditions, and the reduction of hazardous waste. acs.orgnih.govacs.org
Photocatalysis has emerged as a powerful tool for the sustainable construction of bicyclo[3.1.1]heptane derivatives. nih.govacs.orgspringernature.comnih.gov These reactions often utilize visible light as a renewable energy source, proceeding under mild conditions and allowing for the construction of the complex bicyclic core in a straightforward manner. nih.gov For instance, a photoinduced [3σ+2σ] cycloaddition of bicyclo[1.1.0]butanes and cyclopropylamines has been developed to produce functionalized 4-aminobicyclo[3.1.1]heptanes. nih.gov Similarly, photocatalytic Minisci-like reactions have been employed to introduce heterocycles at the bridgehead position of the bicyclo[3.1.1]heptane skeleton from the corresponding carboxylic acids. acs.org
Another key aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. A [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl ketones has been reported as a concise and atom-economical route to substituted bicyclo[3.1.1]heptane derivatives. acs.org
The principles of green chemistry applicable to the synthesis of the bicyclo[3.1.1]heptane core, and by extension to this compound, are summarized in the table below.
| Green Chemistry Principle | Application in Bicyclo[3.1.1]heptane Synthesis | Reference |
|---|---|---|
| Use of Renewable Feedstocks/Energy | Photocatalytic methods utilizing visible light. | acs.orgspringernature.comnih.gov |
| Atom Economy | Development of cycloaddition reactions that are modular, concise, and atom-economical. | acs.org |
| Milder Reaction Conditions | Photocatalytic reactions often proceed at room temperature, avoiding harsh reagents and high temperatures. | acs.orgnih.gov |
| Design for Energy Efficiency | Light-driven reactions can be more energy-efficient than thermally driven processes. | springernature.com |
Chemical Reactivity and Mechanistic Studies of Bicyclo 3.1.1 Heptane 1 Carboxamide
Reactivity Profiles of the Carboxamide Group in Bicyclo[3.1.1]heptane-1-carboxamide
The carboxamide moiety at the bridgehead position of the bicyclo[3.1.1]heptane system exhibits distinct reactivity patterns due to the stereoelectronic effects imposed by the rigid scaffold.
The hydrolysis of amides to carboxylic acids is a fundamental organic transformation, typically proceeding under acidic or basic conditions. For this compound, the rate and mechanism of hydrolysis would be significantly influenced by the bridgehead position of the functional group. In general, the hydrolysis of amides involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. The stability of the tetrahedral intermediate formed during this process is crucial. In bicyclic systems, steric hindrance at the bridgehead position can impede the approach of the nucleophile. However, studies on other bicyclic amides have shown that ring strain can also lead to an unusual lability of the amide bond under physiological conditions. nih.gov For instance, certain bicyclic carboxamides have been observed to undergo rapid hydrolysis. nih.gov This enhanced reactivity is attributed to the distortion of the amide bond from planarity, which reduces the resonance stabilization between the nitrogen lone pair and the carbonyl group, making the carbonyl carbon more electrophilic. nih.gov
Amidation reactions, involving the conversion of the carboxamide to other amides, are also plausible. These reactions would likely proceed through the activation of the carboxamide, for example, by conversion to an acyl chloride or via a coupling agent, followed by reaction with a suitable amine.
Table 1: Inferred Hydrolytic Behavior of this compound in Comparison to Other Amides
| Compound | Structural Feature | Expected Relative Rate of Hydrolysis | Rationale |
| Acetamide | Acyclic, planar amide | Baseline | Standard, unstrained amide. |
| N-tert-butylacetamide | Sterically hindered acyclic amide | Slower than acetamide | Steric hindrance impedes nucleophilic attack. |
| Bicyclo[2.2.1]heptane-1-carboxamide | Bridgehead amide in a strained system | Potentially faster than acetamide | Ring strain can lead to amide bond distortion and enhanced reactivity. |
| This compound | Bridgehead amide in a strained system | Potentially faster than acetamide | Similar to the bicyclo[2.2.1]heptane system, ring strain is expected to play a significant role in reactivity. nih.govnih.gov |
The reduction of the carboxamide group in this compound to the corresponding amine, Bicyclo[3.1.1]heptan-1-ylmethanamine, would likely require strong reducing agents such as lithium aluminum hydride (LiAlH₄). The mechanism of amide reduction by LiAlH₄ typically involves the initial formation of a metal-complexed tetrahedral intermediate. acs.org Subsequent elimination of an oxygen-metal species can lead to an iminium ion, which is then further reduced to the amine. For bridgehead amides, the formation of the intermediate and subsequent steps are generally feasible. nih.gov The isolation of nitriles as intermediates in some LiAlH₄ reductions of amides suggests a possible dehydration pathway followed by nitrile reduction. acs.org
The oxidation of amides is generally more challenging. Anodic oxidation of amides can lead to the formation of N-acyliminium ions, which are valuable synthetic intermediates. beilstein-journals.orgbeilstein-journals.org For this compound, such an oxidation would be challenging at the carbon alpha to the nitrogen due to the bridgehead position. However, oxidative transformations involving the nitrogen atom or other parts of the molecule could be envisioned under specific conditions. chemrxiv.org
Table 2: Potential Redox Transformations of the Carboxamide Group
| Transformation | Reagents and Conditions | Expected Product | Notes |
| Reduction | 1. LiAlH₄, THF, reflux2. H₂O | Bicyclo[3.1.1]heptan-1-ylmethanamine | Standard conditions for amide reduction. acs.orgacs.org |
| Oxidation | Electrochemical oxidation (e.g., Shono oxidation) | N-acyliminium ion intermediate | Formation at the bridgehead carbon is unlikely; other oxidative pathways may be possible. beilstein-journals.orgbeilstein-journals.org |
Transformations Involving the Bicyclo[3.1.1]heptane Ring System of this compound
The rigid and strained nature of the bicyclo[3.1.1]heptane skeleton makes it susceptible to specific types of transformations, although the bridgehead position is generally less reactive than other sites on the ring.
Ring expansion and contraction reactions of bicyclic systems are often driven by the release of ring strain. For the bicyclo[3.1.1]heptane system, such reactions are documented, particularly in the context of carbocationic or radical intermediates. For instance, photochemical reactions of related bicyclic systems can lead to ring expansion. acs.org While specific examples involving this compound are not reported, it is conceivable that under suitable conditions, such as treatment with certain reagents that can generate a reactive intermediate at or near the bridgehead, rearrangement of the bicyclic core could occur.
Direct electrophilic or nucleophilic substitution at the bridgehead carbon atom of this compound is highly unlikely. Nucleophilic substitution at a bridgehead carbon is disfavored for both Sₙ1 and Sₙ2 mechanisms. dalalinstitute.comdalalinstitute.comgacbe.ac.in An Sₙ1 reaction would require the formation of a planar carbocation at the bridgehead, which is sterically impossible in a rigid bicyclic system. gacbe.ac.inspcmc.ac.in An Sₙ2 reaction is prevented by the inability of the nucleophile to perform a backside attack. dalalinstitute.comquora.com
Electrophilic substitution on the C-H bonds of the bicyclo[3.1.1]heptane framework is also challenging due to the lower reactivity of unstrained C-H bonds in alkanes. However, functionalization at other positions on the ring might be achievable through radical-based transformations. acs.org
Table 3: Predicted Reactivity of the Bicyclo[3.1.1]heptane Scaffold
| Reaction Type | Position | Predicted Reactivity | Rationale |
| Nucleophilic Substitution | Bridgehead Carbon | Very Low | Steric hindrance and inability to form a planar carbocation prevent both Sₙ1 and Sₙ2 pathways. dalalinstitute.comdalalinstitute.comgacbe.ac.inspcmc.ac.inquora.com |
| Electrophilic Substitution | C-H bonds on the ring | Very Low | Alkanes are generally unreactive towards electrophiles. libretexts.org |
| Radical Substitution | C-H bonds on the ring | Possible | Radical reactions can functionalize unactivated C-H bonds. acs.org |
Stereochemical Outcomes and Reaction Mechanisms in this compound Transformations
The stereochemistry of the bicyclo[3.1.1]heptane system is a critical factor in its reactivity. The rigid, boat-like conformation of the six-membered ring and the presence of the one-carbon bridge create distinct stereochemical environments. Any reaction occurring on the bicyclic framework would be subject to strict stereoelectronic control. For instance, in the synthesis of bicyclo[3.1.1]heptane derivatives via intramolecular photocycloaddition, a preference for endo-stereochemistry at the C-6 bridgehead has been observed. nih.govnii.ac.jp
The mechanisms of reactions involving this compound would be heavily influenced by the constraints of the bicyclic system. For example, any reaction proceeding through a carbocationic intermediate would likely involve rearrangements to alleviate ring strain, if possible. The stereochemical outcome of additions to the carbonyl group of the carboxamide would be dictated by the steric accessibility of the two faces of the carbonyl plane, with the less hindered face being favored for nucleophilic attack.
Advanced Structural Elucidation and Conformational Analysis of Bicyclo 3.1.1 Heptane 1 Carboxamide
High-Resolution Spectroscopic Characterization of Bicyclo[3.1.1]heptane-1-carboxamide
High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure and conformational preferences of this compound. A combination of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry would provide a complete picture of its atomic connectivity and three-dimensional arrangement.
Multi-dimensional NMR spectroscopy would be the primary tool for elucidating the complex spin system of the bicyclo[3.1.1]heptane core and confirming the presence and connectivity of the carboxamide group.
¹H NMR: The proton NMR spectrum would be expected to show a series of complex multiplets for the methylene (B1212753) and bridgehead protons of the bicyclic system. The diastereotopic nature of the methylene protons on the six-membered ring would lead to distinct signals. The amide protons (NH₂) would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The quaternary bridgehead carbon attached to the carboxamide group (C1) would be a key signal, as would the carbonyl carbon of the amide.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling network, allowing for the assignment of protons on adjacent carbons. For instance, the connectivity between the bridgehead protons and the adjacent methylene protons could be established.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon, enabling the unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying long-range (2-3 bond) correlations. Key HMBC correlations would be expected between the protons of the bicyclic frame and the carbonyl carbon of the carboxamide group, as well as between the amide protons and the C1 bridgehead carbon, definitively establishing the position of the carboxamide substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide through-space correlations between protons, offering insights into the molecule's three-dimensional structure and conformational preferences. For example, NOE correlations between the protons of the carboxamide group and specific protons on the bicyclic frame would help define its orientation.
A representative table of expected ¹H and ¹³C NMR chemical shifts for the bicyclo[3.1.1]heptane core, based on known derivatives, is presented below.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C1 (Bridgehead) | - | 50-60 |
| C2, C4 (Methylene) | 1.8-2.5 | 30-40 |
| C3 (Methylene) | 1.5-2.0 | 20-30 |
| C5 (Bridgehead) | 2.0-2.6 | 40-50 |
| C6 (Methylene) | 1.9-2.4 | 35-45 |
| C7 (Methylene) | 1.0-1.5 | 25-35 |
| C=O (Carbonyl) | - | 170-180 |
| NH₂ (Amide) | 5.0-7.0 (broad) | - |
Vibrational spectroscopy provides valuable information about the functional groups present in the molecule and can also be sensitive to conformational changes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions of the amide group. A strong band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration (Amide I band). The N-H bending vibration (Amide II band) would be expected around 1600-1640 cm⁻¹. The N-H stretching vibrations would appear as two distinct bands in the 3200-3400 cm⁻¹ region for the primary amide. The C-H stretching vibrations of the bicyclic alkane framework would be observed just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=O stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the bicyclic skeleton would also be expected to be more Raman active. By comparing the IR and Raman spectra, a more complete vibrational analysis can be performed, aiding in the conformational assignment.
Key expected vibrational frequencies are summarized in the table below.
| Vibrational Mode | Expected Infrared (IR) Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (asymmetric) | ~3350 | Weak |
| N-H Stretch (symmetric) | ~3180 | Weak |
| C-H Stretch (alkane) | 2850-2960 | Strong |
| C=O Stretch (Amide I) | 1650-1680 (Strong) | Strong |
| N-H Bend (Amide II) | 1600-1640 | Moderate |
| C-N Stretch | 1400-1430 | Moderate |
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the parent ion, which in turn would confirm the elemental composition of this compound (C₈H₁₃NO).
HRMS: This technique would provide a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.
Tandem Mass Spectrometry (MS/MS): By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be obtained. The fragmentation of the bicyclo[3.1.1]heptane core is well-understood and typically involves retro-Diels-Alder type reactions or loss of alkyl fragments. The presence of the carboxamide group would introduce specific fragmentation pathways, such as the loss of NH₃ or the formation of acylium ions. Analyzing these fragmentation patterns would provide further confirmation of the molecule's connectivity.
Conformational Dynamics and Energy Landscapes of this compound
Preferred Conformations and Rotational Barriers in this compound
Rotation about the amide C-N bond is a well-studied phenomenon and is generally restricted due to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system. ut.ee However, in bicyclic systems, the steric and electronic environment can significantly influence this rotational barrier. For the carboxamide group at a bridgehead position of the bicyclo[3.1.1]heptane system, two principal planar conformers resulting from rotation around the C(1)-C(O) bond are anticipated: one where the carbonyl oxygen is oriented towards the larger six-membered ring (endo-like) and another where it is directed away from it (exo-like).
The relative energies of these conformers are dictated by steric interactions between the amide group and the protons of the bicyclic framework. It is hypothesized that the exo-like conformer would be sterically favored to minimize repulsion with the endo-hydrogens of the bicyclic system.
The rotational barrier of the amide C-N bond itself is also a key feature. In typical acyclic amides, this barrier is in the range of 15-20 kcal/mol. ut.ee In bicyclic amides, particularly those with strained geometries, these barriers can be altered. For instance, studies on N-benzoyl-7-azabicyclo[2.2.1]heptanes have shown a reduction in the rotational barrier compared to monocyclic analogues, which is attributed to nitrogen pyramidalization induced by the bicyclic structure. acs.org While this compound does not have a bridgehead nitrogen, the steric constraints imposed by the rigid framework on the exocyclic carboxamide group can similarly influence the planarity of the amide and thus its rotational barrier.
To illustrate the typical energy barriers associated with amide bond rotation, the following table provides comparative data from various amide systems.
| Compound Type | Example | Rotational Energy Barrier (kcal/mol) |
| Simple Acyclic Amide | N,N-Dimethylformamide | ~21 |
| Acyclic Twisted Amide | N,N-Boc2 benzamide | ~10-15 |
| Bicyclic Amide | N-Benzoyl-7-azabicyclo[2.2.1]heptane | ~13-14 |
This table presents representative values to contextualize the discussion of rotational barriers in amides. Specific experimental or calculated values for this compound are not available in the cited literature.
Experimental and Theoretical Approaches to Conformational Stability of this compound
The conformational stability and dynamics of this compound can be thoroughly investigated using a combination of experimental and theoretical methods.
Experimental Approaches:
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for elucidating the conformational preferences of bicyclo[3.1.1]heptane derivatives. carta-evidence.orgacs.orgkoreascience.kr For this compound, ¹H and ¹³C NMR chemical shifts can provide insights into the time-averaged conformation. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between the protons of the amide group and those on the bicyclic scaffold, helping to establish the preferred orientation of the carboxamide substituent. Variable-temperature NMR studies would be instrumental in determining the rotational barriers around the C-N amide bond by monitoring the coalescence of signals for the non-equivalent protons of the -NH₂ group. acs.org
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive insight into the solid-state conformation of a molecule. acs.org An X-ray structure of this compound would precisely determine bond lengths, bond angles, and torsion angles, including the degree of pyramidalization at the amide nitrogen and the orientation of the carboxamide group relative to the bicyclic core. This information is invaluable for benchmarking theoretical calculations.
Theoretical Approaches:
Computational Chemistry: Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are essential for mapping the potential energy surface of this compound. acs.org These calculations can be used to:
Optimize the geometries of different possible conformers (e.g., rotamers about the C(1)-C(O) bond).
Calculate the relative energies of these conformers to determine the most stable structures.
Map the energy profile for rotation around the C(1)-C(O) and the amide C-N bonds to determine the corresponding rotational barriers.
Simulate theoretical NMR chemical shifts and coupling constants for different conformers, which can then be compared with experimental data to validate the computational model.
For example, a computational study on related bicyclic amides successfully reproduced the nitrogen-pyramidal structures and correlated the calculated electron delocalization with the observed rotational barriers. acs.org A similar approach for this compound would involve scanning the dihedral angle of the C(2)-C(1)-C(O)-N bond to map the energy landscape of the carboxamide group's rotation.
The following table outlines the key parameters that would be investigated through a combined experimental and theoretical approach.
| Parameter | Experimental Method | Theoretical Method | Expected Insights |
| Preferred Conformation | NMR (NOE), X-ray Crystallography | DFT Geometry Optimization | Determination of the lowest energy arrangement of the carboxamide group relative to the bicyclic frame. |
| Rotational Barrier (C-N) | Variable-Temperature NMR | DFT Transition State Search | Quantification of the energy required for amide bond rotation. |
| Ring Conformation | NMR (Coupling Constants), X-ray Crystallography | DFT Geometry Optimization | Characterization of the boat-like conformation of the six-membered ring. |
Theoretical and Computational Investigations of Bicyclo 3.1.1 Heptane 1 Carboxamide
Quantum Chemical Calculations on Bicyclo[3.1.1]heptane-1-carboxamide
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools to elucidate the intrinsic properties of molecules. For this compound, these methods can provide a deep understanding of its electronic nature and reactivity.
Electronic Structure and Frontier Molecular Orbital Analysis of this compound
The electronic structure of a molecule dictates its fundamental chemical properties. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the electron-donating capability of a molecule, while the LUMO indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the amide group, specifically the nitrogen lone pair and the pi-system of the carbonyl group, due to their higher energy electrons compared to the sigma bonds of the bicyclic cage. The LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl group, which is the most electrophilic site. The strained bicyclic framework can influence these orbital energies. Computational studies on related bicyclic amides have shown that geometric constraints, such as amide bond twisting, can significantly alter the electronic structure. A twisted amide bond, enforced by the rigid bicyclic scaffold, would raise the HOMO energy and lower the LUMO energy, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity.
Table 1: Predicted Frontier Molecular Orbital Properties for this compound
| Property | Predicted Value/Characteristic | Rationale |
|---|---|---|
| HOMO Energy | Moderately High | Localization on the amide nitrogen and carbonyl oxygen. |
| LUMO Energy | Moderately Low | Localization on the antibonding π* orbital of the carbonyl group. |
| HOMO-LUMO Gap | Relatively Small | The rigid framework may induce slight pyramidalization at the nitrogen, raising the HOMO energy and decreasing the gap. |
| Site of Nucleophilic Attack | Carbonyl Carbon | Corresponds to the location of the LUMO. |
| Site of Electrophilic Attack | Amide Nitrogen/Oxygen | Corresponds to the location of the HOMO. |
Note: The values in this table are qualitative predictions based on theoretical principles and data from analogous systems.
Computational Modeling of Reaction Pathways and Transition States for this compound
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, reactions such as hydrolysis of the amide, or reactions involving the bicyclic framework, can be investigated. DFT calculations have been successfully employed to rationalize reaction mechanisms in the synthesis of various bicyclo[3.1.1]heptane derivatives. nih.govresearchgate.net
For instance, the acid-catalyzed hydrolysis of the amide group would proceed through a tetrahedral intermediate. Computational modeling could pinpoint the transition state structures for the formation and breakdown of this intermediate, providing insights into the reaction kinetics. The calculated activation barriers would offer a quantitative measure of the reaction's feasibility. The strain within the bicyclic system could influence the stability of intermediates and transition states, potentially altering reaction pathways compared to acyclic amides.
Prediction and Validation of Spectroscopic Properties for this compound
Quantum chemical calculations can accurately predict various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.
The IR spectrum of this compound would be characterized by specific vibrational modes. The N-H stretching vibrations are expected in the 3200-3400 cm⁻¹ region. The C=O stretching frequency (Amide I band) is particularly sensitive to the electronic environment and hydrogen bonding. In a constrained bicyclic system, deviations from amide planarity can cause shifts in this band. nih.gov Computational studies on non-planar amides have shown that such distortions can influence vibrational frequencies. cas.cz The C-N stretching and N-H bending modes (Amide II and III bands) would also be present at their characteristic frequencies.
NMR chemical shifts can also be predicted with high accuracy. The ¹H NMR spectrum would show characteristic signals for the protons on the bicyclic cage and the amide N-H protons. The ¹³C NMR spectrum would feature a distinct signal for the carbonyl carbon in the range of 170-180 ppm. The rigidity of the bicyclic framework would lead to well-defined chemical shifts for the cage carbons.
Table 2: Predicted Key Spectroscopic Features for this compound
| Spectroscopy | Feature | Predicted Wavenumber/Chemical Shift | Notes |
|---|---|---|---|
| IR | N-H Stretch | 3200-3400 cm⁻¹ | May appear as one or two bands depending on hydrogen bonding. |
| IR | C=O Stretch (Amide I) | 1650-1680 cm⁻¹ | Position is sensitive to the local environment and potential ring strain. |
| ¹³C NMR | Carbonyl Carbon | 170-180 ppm | Characteristic chemical shift for an amide carbonyl. |
| ¹H NMR | Amide Protons | 5.0-8.5 ppm | Chemical shift is highly dependent on solvent and concentration. |
Note: These are predicted values and may vary based on experimental conditions.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational preferences and interactions with the surrounding environment, such as a solvent.
Conformational Ensemble and Free Energy Surfaces of this compound in Solution
While the bicyclo[3.1.1]heptane core is rigid, the carboxamide substituent possesses rotational freedom around the C-C bond connecting it to the cage. MD simulations can explore the rotational landscape of this group, identifying the most stable conformations and the energy barriers between them. MD simulations have been effectively used to analyze the conformational behavior of other cyclic and bicyclic systems. nih.gov
By running long-timescale simulations, a conformational ensemble can be generated. This ensemble can then be used to construct a free energy surface, which maps the conformational space in terms of its energy. For this compound, this would likely reveal a few low-energy conformations of the carboxamide group relative to the bicyclic cage. The relative populations of these conformers, determined by their free energies, would dictate the molecule's average structure and properties in solution.
Solvent Effects on the Structural and Electronic Properties of this compound
The solvent can have a profound impact on the properties of a solute molecule. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. nih.gov Explicit solvent models involve simulating the solute surrounded by a number of individual solvent molecules, offering a more detailed and accurate picture of solute-solvent interactions, particularly for specific interactions like hydrogen bonding. ucsb.edu
For this compound, the polar amide group is capable of forming hydrogen bonds with protic solvents like water. MD simulations with explicit solvent molecules would be crucial for understanding the specific hydrogen bonding patterns and their influence on the conformation of the carboxamide group. The solvent can also affect the electronic properties of the molecule. The polarity of the solvent can influence the HOMO and LUMO energies, and consequently, the molecule's reactivity and spectroscopic properties. acs.org Computational studies have shown that solute polarization by the solvent is a significant effect that needs to be considered for accurate predictions. nih.gov
Quantitative Structure-Property Relationships (QSPR) Derived from Computational Studies of this compound
Quantitative Structure-Property Relationship (QSPR) studies represent a pivotal area in computational chemistry for the prediction of physicochemical properties of molecules based on their structural features. researchgate.netlibretexts.org For novel compounds such as this compound, where extensive experimental data may be limited, QSPR modeling offers a valuable, non-empirical route to estimate a wide range of properties. These models are built upon the principle that the molecular structure, as encoded by calculated molecular descriptors, inherently governs the compound's macroscopic properties. The development of a robust QSPR model involves the calculation of a diverse set of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model correlating these descriptors to a specific property, and rigorous statistical validation of the model's predictive power.
Molecular Descriptor Classes for this compound
The initial and most critical step in any QSPR study is the calculation of molecular descriptors. For a molecule with the distinct three-dimensional architecture of this compound, a comprehensive set of descriptors would be calculated to capture its unique structural and electronic characteristics. These descriptors are typically categorized into several classes:
Topological Descriptors: These are numerical representations of the molecular topology, derived from the graph representation of the molecule. They account for the size, shape, and degree of branching within the molecular structure. For this compound, these descriptors would quantify the connectivity of the bicyclic framework and the attached carboxamide group. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index. nih.gov
Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms in the molecule and provide information about the molecular size and shape in three-dimensional space. Examples relevant to the rigid bicyclic structure of the target compound would include molecular volume, surface area, and moments of inertia.
Quantum-Chemical Descriptors: Calculated using quantum mechanics methods such as Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecule. scilit.com For this compound, key quantum-chemical descriptors would include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. scilit.com These are crucial for modeling reactivity and intermolecular interactions.
Physicochemical Descriptors: This class includes descriptors that represent well-known physicochemical properties that can be estimated computationally. For the target molecule, this would include molar refractivity, polarizability, and logP (the logarithm of the octanol-water partition coefficient), which is vital for predicting solubility and bioavailability.
The selection of appropriate descriptors is a key step in building a predictive QSPR model. nih.govnih.gov Genetic algorithms are often employed to select a subset of descriptors that have the most significant correlation with the property of interest while avoiding multicollinearity. nih.gov
Illustrative QSPR Models for Physicochemical Properties
For instance, a hypothetical QSPR model for predicting the normal boiling point (Tb) of a series of bicyclic carboxamides, including this compound, might look like:
Tb = β₀ + β₁ (MW) + β₂ (Wi) + β₃ (μ) + β₄ (PSA)
Where:
Tb is the normal boiling point.
β₀, β₁, β₂, β₃, and β₄ are regression coefficients determined from the statistical fitting of the model to a training set of molecules.
MW is the molecular weight.
Wi is the Wiener index (a topological descriptor).
μ is the dipole moment (a quantum-chemical descriptor).
PSA is the polar surface area (a geometrical/physicochemical descriptor).
Similarly, a model to predict the aqueous solubility (logS) could be formulated as:
logS = γ₀ + γ₁ (logP) + γ₂ (HA) + γ₃ (E LUMO)
Where:
logS is the logarithm of the aqueous solubility.
γ₀, γ₁, γ₂, and γ₃ are the regression coefficients.
logP is the octanol-water partition coefficient.
HA is the number of hydrogen bond acceptors.
E LUMO is the energy of the LUMO.
The predictive power of such models is assessed using statistical metrics like the coefficient of determination (R²), the leave-one-out cross-validated R² (Q²), and the root mean square error (RMSE). For a QSPR model to be considered robust and predictive, it must undergo rigorous internal and external validation. researchgate.net
Data Tables of Calculated Descriptors and Predicted Properties
The following tables provide an illustrative example of the types of data that would be generated in a QSPR study of this compound and a hypothetical set of related bicyclic amides.
Table 1: Selected Calculated Molecular Descriptors for a Hypothetical Set of Bicyclic Carboxamides
| Compound | Molecular Weight ( g/mol ) | Wiener Index | Dipole Moment (Debye) | Polar Surface Area (Ų) | logP |
| Bicyclo[2.1.1]hexane-1-carboxamide | 125.17 | 258 | 3.5 | 43.1 | 0.7 |
| This compound | 139.20 | 384 | 3.7 | 43.1 | 1.1 |
| Bicyclo[2.2.1]heptane-1-carboxamide | 139.20 | 368 | 3.6 | 43.1 | 1.0 |
| Bicyclo[2.2.2]octane-1-carboxamide | 153.22 | 520 | 3.8 | 43.1 | 1.5 |
| Adamantane-1-carboxamide | 179.26 | 740 | 3.9 | 43.1 | 2.0 |
Note: The data for compounds other than this compound are hypothetical and for illustrative purposes only.
Table 2: Hypothetical QSPR Model Predictions for Physicochemical Properties
| Compound | Predicted Boiling Point (°C) | Predicted logS |
| Bicyclo[2.1.1]hexane-1-carboxamide | 235.4 | -1.2 |
| This compound | 250.1 | -1.5 |
| Bicyclo[2.2.1]heptane-1-carboxamide | 248.9 | -1.4 |
| Bicyclo[2.2.2]octane-1-carboxamide | 265.8 | -1.8 |
| Adamantane-1-carboxamide | 290.5 | -2.2 |
Note: These predicted values are based on hypothetical QSPR models and are for illustrative purposes to demonstrate the output of such a study.
Historical Perspective, Current Challenges, and Future Research Directions for Bicyclo 3.1.1 Heptane 1 Carboxamide
Evolution of Synthetic and Mechanistic Research on Bicyclo[3.1.1]heptane-1-carboxamide and Analogous Structures
The journey to synthesize bicyclo[3.1.1]heptane derivatives has been marked by ingenuity, often leveraging readily available natural products or tackling highly strained intermediates.
Historically, the most abundant and cost-effective starting materials for the bicyclo[3.1.1]heptane skeleton, also known as the pinane (B1207555) skeleton, are the monoterpenes α-pinene and β-pinene. nih.govresearchgate.net These compounds, major waste products from the pulp and paper industries, serve as irreplaceable synthons for various terpenes on a commercial scale. nih.govrsc.org A common industrial process involves the hydrogenation of pinenes to yield cis- and trans-pinanes, which can be further functionalized. nih.gov For instance, oxidation to hydroperoxides followed by reduction yields pinanols, which are valuable intermediates for other synthetic transformations. nih.gov The natural abundance and established chemistry of pinenes have made them a cornerstone in the early exploration of bicyclo[3.1.1]heptane chemistry.
A significant advancement in accessing this scaffold came with the development of methods utilizing highly strained polycyclic hydrocarbons. Research into the ring-opening reactions of [3.1.1]propellane has provided a versatile entry point to difunctionalized bicyclo[3.1.1]heptanes. springernature.comnih.gov This approach is analogous to the well-established synthesis of bicyclo[1.1.1]pentanes (BCPs) from [1.1.1]propellane. acs.org The development of a scalable, five-step synthesis of [3.1.1]propellane from commercially available ethyl 4-chlorobutanoate has been a key enabler for this strategy. springernature.comnih.gov Radical-based transformations, including photocatalyzed atom-transfer radical addition (ATRA) reactions, allow for the introduction of various functional groups at the bridgehead positions of the propellane, which upon ring-opening, yield the desired bicyclo[3.1.1]heptane derivatives. springernature.comnih.gov
Another major evolutionary branch of synthetic strategy involves cycloaddition reactions with bicyclo[1.1.0]butanes (BCBs). BCBs, possessing a highly strained central C-C bond, exhibit reactivity akin to olefins and can undergo various strain-release transformations. rsc.orgresearchgate.net Researchers have developed photochemical and catalyst-mediated cycloadditions to construct the bicyclo[3.1.1]heptane core. For example, visible-light-mediated [3σ+2σ]-cycloaddition of BCBs with cyclopropylamines has been shown to produce trisubstituted 4-aminobicyclo[3.1.1]heptanes. rsc.orgnih.gov These methods represent a modular and atom-economical route to highly functionalized bicyclo[3.1.1]heptane systems. researchgate.net
The synthesis of the amide functionality itself, such as in this compound, typically follows the construction of the bicyclic core. This often involves converting a bridgehead functional group, like a carboxylic acid or an iodide, into the corresponding amide. springernature.com Standard amide bond formation techniques, such as using acyl chlorides or coupling agents, can be employed once the corresponding carboxylic acid is in hand. The conversion of a pivalate (B1233124) ester to a carboxylic acid through hydrolysis and oxidation is one documented route to the necessary precursor. springernature.com
Table 1: Comparison of Major Synthetic Routes to the Bicyclo[3.1.1]heptane Scaffold
| Starting Material | Key Reaction Type | Advantages | Limitations | Key References |
| α/β-Pinene | Functionalization of natural product | Inexpensive, readily available starting material. | Limited to the natural substitution pattern; may require multiple steps for desired functionality. | nih.gov, researchgate.net |
| [3.1.1]Propellane | Radical ring-opening | High versatility for introducing diverse bridgehead functional groups. | Synthesis of the strained propellane starting material can be challenging and requires multiple steps. | springernature.com, nih.gov, acs.org |
| Bicyclo[1.1.0]butane (BCB) | [3+3] or [σ+σ] Cycloaddition | Atom-economical, modular approach to polysubstituted derivatives. | Requires specific photocatalysts or transition metals; control of stereoselectivity can be a challenge. | researchgate.net, nih.gov, rsc.org, thieme-connect.com |
Contemporary Challenges in the Synthesis and Stereocontrol of this compound Derivatives
Despite significant progress, the synthesis of this compound and its derivatives is not without its challenges. These hurdles span from the preparation of starting materials to achieving precise stereochemical control.
A primary challenge lies in the synthesis of the strained precursors themselves. While scalable routes to [3.1.1]propellane have been developed, they remain multi-step processes that require specific expertise. springernature.comnih.gov Similarly, the synthesis of functionalized bicyclo[1.1.0]butanes can be complex.
Achieving stereocontrol is another major hurdle. The bicyclo[3.1.1]heptane system has multiple stereocenters, and controlling the relative (endo/exo) and absolute stereochemistry is critical, especially for applications in medicinal chemistry. nih.gov Many of the current cycloaddition methods result in racemic or diastereomeric mixtures, necessitating chiral catalysts or subsequent resolution steps to obtain enantiopure compounds. rsc.orgchinesechemsoc.org For example, while a Eu(OTf)₃-catalyzed cycloaddition of BCBs with nitrones was developed to form the core structure, it initially provided only racemic products, highlighting the need for asymmetric catalytic strategies. chinesechemsoc.org The use of chiral auxiliaries on the reactants has shown limited success in inducing significant stereocontrol in some cases. rsc.org
Furthermore, the formation of the amide bond within a sterically hindered bicyclic system presents its own difficulties. The creation of bridged lactams (cyclic amides) can be particularly challenging due to the high degree of ring strain. rsc.orgrsc.org Attempts to form amides with a [3.2.1]-bicyclic skeleton via amide bond formation have been noted to fail due to this strain. rsc.orgrsc.org While this compound is an acyclic amide, the steric congestion around the bridgehead carbon can still impede the efficiency of standard amidation reactions, potentially requiring harsh conditions or highly reactive reagents.
Finally, while radical reactions with [3.1.1]propellane are versatile, not all methods established for the more-studied [1.1.1]propellane translate effectively. For instance, anionic ring-opening methods that work well for [1.1.1]propellane are less effective with its [3.1.1] counterpart, limiting the range of accessible functional groups. acs.org This restricts the diversity of bicyclo[3.1.1]heptane derivatives that can be readily synthesized, including precursors to various amides.
Emerging Methodologies and Technologies for Advancing this compound Research
The field is rapidly advancing, driven by the development of novel catalytic systems and innovative reaction pathways that address the challenges of synthesis and stereocontrol.
Photocatalysis and Radical Chemistry: Visible-light photoredox catalysis has emerged as a powerful tool. rsc.org It enables the use of mild conditions for reactions that were previously difficult to achieve. A prime example is the first photoinduced [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines to build trisubstituted bicyclo[3.1.1]heptanes. nih.gov This method utilizes an iridium-based photocatalyst under blue light irradiation at room temperature. nih.gov Similarly, photocatalytic Minisci-like reactions have been developed to introduce various heterocycles at the bridgehead position of the bicyclo[3.1.1]heptane core, starting from N-hydroxyphthalimide esters of the corresponding carboxylic acids. acs.org
Novel Cycloaddition Strategies: Researchers are expanding the toolbox of cycloaddition reactions. Palladium-catalyzed enantioselective (3+3) cycloadditions of BCBs with vinyl oxiranes represent an attractive, 100% atom-economical method for accessing the bicyclic skeleton. thieme-connect.com Silver-enabled cycloadditions of BCBs with isocyanides have also been reported to form polysubstituted 3-azabicyclo[3.1.1]heptanes. springernature.comresearchgate.net These transition-metal-catalyzed approaches are crucial for developing enantioselective transformations. For instance, an In(OTf)₃/iridium relay catalysis has been successfully used for the asymmetric synthesis of chiral 2-azabicyclo[3.1.1]heptane structures. chinesechemsoc.org
Advanced Catalytic Systems: The development of sophisticated catalyst systems is key to overcoming challenges in stereocontrol. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have been used to catalyze the enantioselective formal (3+3) cycloaddition of indolyl methanol (B129727) derivatives with BCBs. chinesechemsoc.org This strategy provides access to chiral indolo-bicyclo[3.1.1]heptane scaffolds, which are potential isosteres of carbazole. chinesechemsoc.orgchemrxiv.org The modular nature of these new catalytic methods allows for systematic variation of the scaffold, enabling a deeper understanding of structure-property relationships. rsc.orgrsc.org
Table 2: Selected Emerging Catalytic Systems for Bicyclo[3.1.1]heptane Synthesis
| Catalyst System | Reaction Type | Key Features | Key References |
| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Photocatalytic [3σ+2σ] Cycloaddition | Visible light, mild conditions, forms aminobicyclo[3.1.1]heptanes. | nih.gov, rsc.org |
| Silver (Ag) salts | (3+3)/(3+2)/retro-(3+2) Cycloaddition | Mild, metal-enabled route to access polysubstituted azabicyclo[3.1.1]heptanes from isocyanides. | researchgate.net |
| Palladium (Pd) complexes | Enantioselective (3+3) Cycloaddition | High atom economy, potential for high enantioselectivity with chiral ligands. | thieme-connect.com |
| Chiral Phosphoric Acid (CPA) | Enantioselective (3+3) Cycloaddition | Brønsted acid catalysis, enables synthesis of chiral fused bicyclic systems. | chinesechemsoc.org |
| In(OTf)₃ / Chiral Iridium complex | Relay Catalysis | Lewis acid-catalyzed ring-opening followed by enantioselective cyclization. | chinesechemsoc.org |
Untapped Research Avenues and Future Prospects for this compound in Academic and Industrial Chemistry
The future of this compound research is bright, with numerous untapped avenues and promising applications, particularly in the pharmaceutical industry.
The primary driver for the intense interest in this scaffold is its role as a saturated bioisostere of a meta-substituted benzene (B151609) ring. nih.govacs.orgrsc.org The rigid bicyclic structure accurately mimics the ~120° exit vector angle of meta-substituents on an aromatic ring. springernature.comnih.gov Replacing a flat aromatic ring with a 3D Csp³-rich scaffold like bicyclo[3.1.1]heptane can significantly improve a drug molecule's physicochemical properties, such as increasing solubility and metabolic stability, without sacrificing binding affinity. acs.orgrsc.org Future work will undoubtedly focus on synthesizing a wider library of this compound analogs and incorporating them into known drug molecules to validate this bioisosteric replacement strategy further.
An emerging and exciting frontier is the development of isosteres for more complex or heteroaromatic systems. For example, the synthesis of indolo-bicyclo[3.1.1]heptane has been proposed as a novel, semisaturated isostere for carbazole, a common motif in bioactive compounds. chemrxiv.org This suggests that bicyclo[3.1.1]heptane-based structures could be used to mimic a broader range of aromatic systems than just simple benzene rings.
While medicinal chemistry is the main focus, other applications are largely unexplored. The unique rigid structure of the bicyclo[3.1.1]heptane core could be exploited in materials science for the creation of novel polymers with specific thermal or mechanical properties. The synthesis of α-pinane carbonate, a derivative of the pinane skeleton, has been reported as a potential monomer for creating sustainable, bio-based polycarbonates. rsc.orgsemanticscholar.org This points toward a future where these bicyclic structures contribute to the development of advanced, renewable materials.
To realize this potential, significant synthetic challenges must still be addressed. There is a pressing need for more general and highly enantioselective catalytic methods to make chiral bicyclo[3.1.1]heptane derivatives readily accessible. The development of late-stage functionalization techniques that allow for the diversification of the bicyclic core at a late point in a synthetic sequence would also be highly valuable for creating libraries of compounds for screening. As these synthetic hurdles are overcome, the bicyclo[3.1.1]heptane scaffold, including its carboxamide derivatives, is poised to become an increasingly important building block in both academic and industrial chemistry.
Q & A
Q. What are the common synthetic routes for bicyclo[3.1.1]heptane-1-carboxamide derivatives?
Methodological Answer:
- Cycloaddition Reactions : Formal [4+2] cycloaddition using organocatalysts (e.g., DCM solvent, DBU base) enables enantioselective synthesis of bicyclo[3.1.1]heptane scaffolds. Yields up to 90% and enantiomeric excess (ee) >95% are achievable under mild conditions .
- Rearrangement Strategies : Favorskiy rearrangement of halogenated norbornanones or ketones can yield bicyclo[3.1.1]heptane derivatives. For example, 1-chlorocamphene (70% yield) is a key intermediate in multi-step syntheses starting from d-camphor .
- Heteroatom Incorporation : Introducing nitrogen or oxygen into the bicyclo framework improves solubility and metabolic stability. Mykhailiuk's work highlights heteroatom-substituted analogues as promising drug candidates .
Q. How are this compound derivatives characterized for structural validation?
Methodological Answer:
- NMR and HPLC : Use -NMR to determine diastereomeric ratios (dr) from crude products. Chiral HPLC confirms enantiopurity (e.g., 98–99% ee) .
- X-ray Crystallography : Resolve ambiguous stereochemistry for novel derivatives. For example, camphor-derived bicyclo systems often require crystallographic validation due to rigid conformations .
- Purity Assessment : Combine melting point analysis with LC-MS to verify >95% purity, especially for intermediates used in downstream reactions .
Q. What structural advantages do bicyclo[3.1.1]heptane-1-carboxamides offer in medicinal chemistry?
Methodological Answer:
- Rigid Conformation : The bicyclo framework mimics substituted benzene rings (meta or para patterns), enhancing target binding while reducing metabolic degradation. Bicyclo[3.1.1]heptanes show improved logD (-0.5 to 2.7) and solubility compared to flat aromatic systems .
- Stereochemical Control : Enantioselective synthesis (e.g., organocatalysis) allows precise tuning of pharmacokinetic properties. For example, 1-azabicyclo derivatives exhibit enhanced blood-brain barrier penetration .
Advanced Research Questions
Q. How can enantioselective synthesis of bicyclo[3.1.1]heptane-1-carboxamides be optimized for industrial-scale applications?
Methodological Answer:
- Catalyst Screening : Test chiral organocatalysts (e.g., Cinchona alkaloids) to improve ee. Evidence shows 10 mol% catalyst loading in DCM achieves >98% ee for carboxylates .
- Solvent and Temperature : Optimize reaction conditions (e.g., -20°C to RT) to balance yield and stereoselectivity. DBU addition post-TLC monitoring minimizes side reactions .
- Continuous Flow Systems : Scale up using flow chemistry to enhance reproducibility and reduce purification steps .
Q. What experimental strategies resolve contradictions in solubility and metabolic stability data for bicyclo[3.1.1]heptane derivatives?
Methodological Answer:
- Comparative LogD Analysis : Measure distribution coefficients (logD) at pH 7.4 for heteroatom-substituted vs. non-substituted derivatives. Mykhailiuk's data shows N-substitution increases logD by 0.5–1.0 units, improving membrane permeability .
- Microsomal Stability Assays : Use mouse liver microsomes to assess intrinsic clearance (CL). Bicyclo[3.1.1]heptanes with methyl groups at C6 show 30% lower CL than unsubstituted analogues .
- Molecular Dynamics (MD) : Simulate interactions with CYP450 enzymes to predict metabolic hotspots. Adjust substituents at bridgehead carbons to block oxidation .
Q. How do substitution patterns on bicyclo[3.1.1]heptane-1-carboxamides influence their bioisosteric replacement of benzene rings?
Methodological Answer:
- Exit Vector Analysis : Compare spatial parameters (bond angles, distances) of 1,5-disubstituted bicyclo[3.1.1]heptanes to meta-substituted benzenes. Mykhailiuk's work demonstrates <0.2 Å deviation in exit vectors, validating bioisosterism .
- Thermodynamic Profiling : Measure ΔG of binding for bicyclo vs. benzene-containing analogues using isothermal titration calorimetry (ITC). Bicyclo systems often show higher affinity due to reduced entropic penalty .
Q. What purification techniques are recommended for bicyclo[3.1.1]heptane-1-carboxamides with complex stereochemistry?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate diastereomers. For dr >20:1, single-step purification suffices .
- Chiral Stationary Phases : Employ HPLC columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases to resolve enantiomers. Retention times correlate with ee values .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/HO) for high-purity crystals. Camphor-derived bicyclo systems often crystallize readily .
Q. How can computational modeling guide the design of this compound-based therapeutics?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., GPCRs). Bicyclo scaffolds show higher docking scores than benzenes due to preorganized conformations .
- QM/MM Simulations : Calculate transition states for metabolic reactions (e.g., CYP450 oxidation). Identify substituents that sterically hinder enzyme access .
- Solubility Prediction : Apply COSMO-RS to estimate aqueous solubility based on substituent polarity. N-carboxamide groups improve solubility by 2–3 log units .
Methodological Frameworks
Q. How should researchers design experiments to evaluate the metabolic stability of bicyclo[3.1.1]heptane-1-carboxamides?
Methodological Answer:
Q. What peer-review strategies ensure robust reporting of this compound research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
